molecular formula C20H32O2 B1670957 Drostanolone CAS No. 58-19-5

Drostanolone

Cat. No.: B1670957
CAS No.: 58-19-5
M. Wt: 304.5 g/mol
InChI Key: IKXILDNPCZPPRV-RFMGOVQKSA-N
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Description

Drostanolone, also known as dromostanolone, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used in the medical field for the treatment of breast cancer in postmenopausal women. This compound is known for its potent androgenic properties and is often used by athletes and bodybuilders to enhance physical performance and muscle definition .

Mechanism of Action

Dromostanolone, also known as Drostanolone or Metholone, is a potent synthetic androgenic anabolic steroid similar to testosterone . It has been used in the treatment of postmenopausal women with recurrent breast cancer . Here is a detailed exploration of its mechanism of action:

Target of Action

The primary target of Dromostanolone is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

Dromostanolone works by attaching itself to androgen receptors . This binding causes it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others . These proteins have a variety of effects, including blocking the growth of some types of breast cancer cells, stimulating cells that cause male sexual characteristics, and stimulating the production of red blood cells .

Biochemical Pathways

Dromostanolone, being a synthetic androgenic anabolic steroid, is approximately 5 times as potent as natural methyltestosterone . Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor, causing downstream genetic transcriptional changes . This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism .

Result of Action

The binding of Dromostanolone to the androgen receptor leads to a variety of cellular and molecular effects. It can block the growth of some types of breast cancer cells, stimulate cells that cause male sexual characteristics, and stimulate the production of red blood cells .

Biochemical Analysis

Biochemical Properties

Drostanolone functions as an androgen receptor agonist, similar to testosterone. It interacts with the androgen receptor, leading to a cascade of genetic transcriptional changes. This interaction promotes protein synthesis and inhibits amino acid degradation, contributing to its anabolic effects . This compound is not a substrate for 5α-reductase and is a poor substrate for 3α-hydroxysteroid dehydrogenase, which results in a high ratio of anabolic to androgenic activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by binding to androgen receptors, which leads to changes in cell signaling pathways, gene expression, and cellular metabolism . The anabolic effects of this compound are primarily due to its ability to increase protein synthesis in muscle tissues, while its androgenic effects contribute to the development of secondary male characteristics .

Molecular Mechanism

At the molecular level, this compound binds to androgen receptors, which are part of the nuclear receptor family of intracellular receptors. This binding activates the receptor, allowing it to interact with specific DNA sequences and regulate the transcription of target genes . This compound’s anabolic effects are mediated through the upregulation of genes involved in protein synthesis and muscle growth, while its androgenic effects are due to the activation of genes responsible for male secondary sexual characteristics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and metabolic conversion . Long-term studies have shown that this compound can maintain its anabolic effects over extended periods, although the degree of these effects may diminish with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low to moderate doses, this compound promotes muscle growth and enhances physical performance without significant adverse effects . At high doses, this compound can cause toxic effects, including liver damage and alterations in lipid metabolism . Threshold effects have been observed, where the anabolic benefits plateau beyond a certain dosage, while the risk of adverse effects increases .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the hydroxylation of the steroid nucleus . The metabolites of this compound are excreted in the urine, and the compound’s metabolic pathways are similar to those of other anabolic steroids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to androgen receptors and other transport proteins . The compound is distributed throughout the body, with higher concentrations found in tissues with a high density of androgen receptors, such as muscle and liver . This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of target cells . Upon binding to androgen receptors, the this compound-receptor complex translocates to the nucleus, where it interacts with DNA to regulate gene expression . The subcellular localization of this compound is critical for its function, as it allows the compound to exert its effects on gene transcription and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Drostanolone is synthesized from dihydrotestosterone through a series of chemical reactions. The synthesis involves the methylation of dihydrotestosterone at the 2α position. This modification enhances the anabolic properties of the compound while reducing its androgenic effects .

Industrial Production Methods

In industrial settings, this compound is often produced in the form of its ester derivatives, such as this compound propionate and this compound enanthate. These esterified forms are created by reacting this compound with propionic acid or enanthic acid, respectively. The esterification process improves the compound’s stability and prolongs its half-life in the body .

Chemical Reactions Analysis

Types of Reactions

Drostanolone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Drostanolone has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its effects on muscle growth and protein synthesis.

    Medicine: Used in the treatment of breast cancer and studied for its potential in treating other hormone-related conditions.

    Industry: Utilized in the development of performance-enhancing drugs and supplements

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high anabolic to androgenic ratio, making it effective for muscle growth with fewer androgenic side effects. Its ability to inhibit aromatase and prevent estrogen conversion also sets it apart from other anabolic steroids .

Properties

IUPAC Name

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXILDNPCZPPRV-RFMGOVQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022971
Record name Dromostanolone
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Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Drostanolone
Source Human Metabolome Database (HMDB)
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Boiling Point

190.00 to 192.00 °C. @ 760.00 mm Hg
Record name Drostanolone
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Solubility

6.05e-03 g/L
Record name Drostanolone
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Mechanism of Action

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/
Record name DROMOSTANOLONE
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Color/Form

Crystals from acetone/hexane

CAS No.

58-19-5
Record name Dromostanolone
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Record name Drostanolone
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Record name DROMOSTANOLONE
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Record name Drostanolone
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Melting Point

149-153 °C, 128 °C
Record name Drostanolone
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Record name Drostanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does drostanolone exert its effects in the body?

A1: this compound primarily acts by binding to androgen receptors (AR). [] This interaction triggers a cascade of downstream effects, including alterations in gene expression, protein synthesis, and cellular function. [] this compound exhibits a higher affinity for AR compared to testosterone. []

Q2: What are the primary effects of this compound administration?

A2: this compound exhibits both anabolic and androgenic effects. [] The anabolic effects include increased protein synthesis and muscle growth. [] The androgenic effects include the development and maintenance of male sexual characteristics. [] In a study on male hamsters, this compound demonstrated reinforcing properties, leading to voluntary self-administration. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: this compound can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, [, ] and X-ray diffraction. [, ] These methods provide information on the compound's structure, purity, and presence of metabolites.

Q5: How is this compound typically formulated for administration?

A5: this compound is often formulated as an ester, such as this compound propionate or this compound enanthate, to improve its pharmacokinetic properties. [, , ] These esters are typically administered via intramuscular injection. [, ]

Q6: Does the type of esterification affect this compound's stability?

A6: While specific data on esterification's impact on this compound stability is limited in the provided research, it's important to note that esterification can generally influence a drug's stability profile.

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research focuses primarily on this compound's biological activity and analytical detection. There is no mention of this compound possessing catalytic properties.

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational techniques like density functional theory and Hirshfeld surface analysis have been used to investigate the crystal structures and intermolecular interactions of this compound polymorphs. [] These studies provide insights into the compound's solid-state properties.

Q9: How do structural modifications impact this compound's activity?

A9: Research suggests that alterations to the this compound structure can affect its biological activity. For instance, introducing a double bond in the A ring of the parent androstane structure slightly modifies its inhibitory effect on estrogen-stimulated mammary growth in mice. []

Q10: Are there any specific structural features of this compound that contribute to its binding affinity for the androgen receptor?

A10: While the provided research doesn't explicitly detail specific structural features impacting AR binding affinity, it's understood that modifications to the steroid nucleus, like the presence of the 2α-methyl group in this compound, can significantly influence its interaction with the AR.

Q11: Is there any information regarding SHE regulations specific to this compound?

A11: The provided research primarily focuses on this compound's biological effects, metabolism, and detection in various contexts like doping control. Specific SHE regulations related to its production, handling, or disposal are not discussed.

Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: Research indicates that after oral administration, this compound is metabolized in the liver, primarily into 2α-methyl-5α-androstan-3α-ol-17-one. [, ] This major metabolite, along with other hydroxylated metabolites and the parent drug, are excreted in urine, primarily as glucuronide conjugates. [, ] The elimination half-life of this compound is approximately 5.3 hours. [, ]

Q13: How does the route of administration impact this compound's pharmacokinetic profile?

A13: While the provided research mainly focuses on oral and intramuscular administration, it highlights that different routes can influence a drug's pharmacokinetics. The esterification of this compound, commonly seen with injectable forms, aims to alter its absorption and duration of action compared to oral administration.

Q14: What animal models have been used to study this compound's effects?

A14: Studies have employed various animal models, including rats [, , , ] and mice, [] to investigate the effects of this compound. These models provide insights into the drug's impact on different physiological systems.

Q15: Is there any information on resistance mechanisms related to this compound?

A15: The provided research primarily focuses on this compound's metabolism, detection, and some therapeutic applications. Information regarding specific resistance mechanisms, particularly in the context of cancer treatment, is limited.

Q16: What are the potential adverse effects associated with this compound use?

A16: While the provided research focuses on scientific aspects, it's important to acknowledge that AAS use, including this compound, can be associated with adverse effects. These can include but are not limited to:

  • Cardiovascular: Potential for cardiovascular events. []
  • Hepatic: Risk of liver toxicity. [, ]
  • Endocrine: Suppression of the hypothalamic-pituitary-gonadal axis, leading to hormonal imbalances. []

Q17: Are there any specific drug delivery strategies being explored for this compound?

A17: The provided research doesn't delve into specific drug delivery strategies for this compound. Research primarily focuses on traditional administration routes like oral and intramuscular injections.

Q18: What analytical methods are commonly used to detect this compound in biological samples?

A18: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to detect and quantify this compound and its metabolites in biological samples like urine, blood, and hair. [, , , , ] The method typically involves extraction, derivatization, and analysis by GC-MS. Other techniques, including high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can also be employed. []

Q19: What are the challenges associated with analyzing this compound in complex biological matrices?

A19: Analyzing this compound, especially at low concentrations, in complex matrices like urine or blood can be challenging due to potential interferences from endogenous compounds. Sample preparation techniques, such as liquid-liquid extraction and solid-phase extraction, are crucial for removing these interferences and concentrating the analyte for improved detection. [, ]

Q20: Is there any information on the environmental impact of this compound?

A20: The provided research primarily focuses on this compound's effects and detection in biological systems. Information regarding its environmental impact, degradation pathways, or potential ecotoxicological effects is limited.

Q21: What is known about this compound's solubility in various media?

A21: While the research doesn't explicitly detail this compound's solubility in various media, it's generally understood that AAS, being lipophilic compounds, exhibit poor water solubility. The development of this compound esters aims to improve its lipophilicity, potentially enhancing its solubility in oil-based formulations for intramuscular injections.

Q22: How are analytical methods for this compound validated for use in doping control?

A22: Analytical methods for detecting this compound in doping control undergo rigorous validation according to guidelines set by organizations like the World Anti-Doping Agency (WADA). [, ] This validation process includes assessing parameters such as:

    Q23: What quality control measures are employed during the analysis of this compound?

    A23: To ensure accurate and reliable results, quality control measures are essential during this compound analysis. These typically include:

      Q24: Is there any information on this compound's potential to elicit an immune response?

      A24: The provided research primarily focuses on this compound's pharmacological effects and detection. Information regarding its potential immunogenicity is limited.

      Q25: Does this compound interact with any drug transporters?

      A25: While the provided research doesn't specifically address drug transporter interactions, it's known that AAS, being lipophilic, can interact with transporters like P-glycoprotein (P-gp) involved in drug absorption, distribution, and excretion.

      Q26: What is known about this compound's biocompatibility and biodegradability?

      A26: The provided research primarily focuses on this compound's pharmacological and analytical aspects. Specific information regarding its biocompatibility, degradation pathways, or potential for bioaccumulation is limited.

      Q27: Are there any alternative compounds with similar effects to this compound?

      A27: Numerous other AAS exist, each with its own pharmacological profile and potential applications. Some examples include:

      • Nandrolone: Often used for its anabolic properties. [, ]
      • Oxymetholone: Another potent AAS with applications in treating conditions like aplastic anemia. [, ]
      • Stanozolol: Primarily known for its anabolic effects. []

      Q28: Are there specific guidelines for the disposal of this compound-containing waste?

      A28: The provided research does not address waste management guidelines for this compound. Proper disposal of pharmaceutical waste, including AAS, is crucial to minimize environmental contamination and potential risks. Consulting local regulations and guidelines for hazardous waste disposal is essential.

      Q29: What research infrastructure and resources are important for studying this compound?

      A29: Research on this compound necessitates access to:

        Q30: When was this compound first synthesized and what were its initial applications?

        A30: While the provided research doesn't specify the exact date of this compound's first synthesis, it mentions its introduction as a therapeutic agent for breast cancer treatment in the 1960s. [, ]

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